molecular formula C15H9BrN4 B11511344 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B11511344
M. Wt: 325.16 g/mol
InChI Key: CYDULAVDCIUNPU-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclocondensation of 4-hydrazinoquinazoline with ortho esters. This reaction can be carried out in boiling ethanol or glacial acetic acid . The process begins with the preparation of 4-hydrazinoquinazoline, which is then reacted with ortho esters to form the triazoloquinazoline ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and potentially leading to new derivatives with varied biological activities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 5-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. The triazoloquinazoline core is known to interact with various biological targets, making it a versatile candidate for drug development .

Industry

In the industrial sector, 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
  • 5-(4-Methylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline
  • 5-(4-Nitrophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Uniqueness

Compared to its analogs, 5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially improving its efficacy as a therapeutic agent .

Properties

Molecular Formula

C15H9BrN4

Molecular Weight

325.16 g/mol

IUPAC Name

5-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-13-4-2-1-3-12(13)15-19-17-9-20(14)15/h1-9H

InChI Key

CYDULAVDCIUNPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C(=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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